[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl){[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}amine
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Overview
Description
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}amine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}amine typically involves multiple steps:
Formation of the 2,3-Dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the 5-(oxolan-3-yl)-1,3,4-oxadiazole moiety: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the two moieties: The final step involves the coupling of the 2,3-Dihydro-1,4-benzodioxin and the 5-(oxolan-3-yl)-1,3,4-oxadiazole moieties through a methylamine linker. This can be achieved using standard amide coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzodioxin ring or the oxadiazole moiety using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can occur at the oxadiazole ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylamine linker or the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of new polymers or materials with unique electronic or optical properties.
Organic Synthesis: Use as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: Compounds with similar benzodioxin rings.
1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings.
Uniqueness
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}amine is unique due to the combination of its functional groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl]methanamine |
InChI |
InChI=1S/C17H21N3O4/c1-20(9-12-2-3-14-15(8-12)23-7-6-22-14)10-16-18-19-17(24-16)13-4-5-21-11-13/h2-3,8,13H,4-7,9-11H2,1H3 |
InChI Key |
QJHWNIUJDLSSLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)CC3=NN=C(O3)C4CCOC4 |
Origin of Product |
United States |
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